Diphenylsilane is not a naturally occurring compound. It is typically synthesized in laboratories for use in organic chemistry experiments [].
Diphenylsilane's significance lies in its ability to act as a source of silicon hydride (Si-H) which readily participates in various organic reactions. It finds applications in:
Diphenylsilane possesses a central silicon (Si) atom bonded to two phenyl (C6H5) groups and two hydrogen (H) atoms. The silicon atom exhibits sp3 hybridization, resulting in a tetrahedral geometry. The Si-H bonds are polar due to the higher electronegativity of silicon compared to hydrogen. The phenyl groups contribute to the overall hydrophobicity of the molecule [].
Diphenylsilane can be synthesized through several methods. A common approach involves the reaction of dichlorophenylsilane with lithium aluminum hydride (LiAlH4) [].
Ph2SiCl2 + 2LiAlH4 -> Ph2SiH2 + 2AlCl3 + 2LiH
Diphenylsilane participates in various reactions due to the reactive Si-H bond. Here are two key examples:
Ph2SiH2 + R-N=C=N-R + R'COOH -> Ph2Si(OOCR') + R-C(=O)NHR'
Ph2SiH2 + >C=C< + Cat. -> Ph2Si-C(R)(R')-H
These are simplified examples. The specific reaction conditions and catalysts can vary depending on the desired outcome.
Diphenylsilane's mechanism of action depends on the specific reaction. However, the key element is the cleavage of the Si-H bond. The silicon atom, with its empty d-orbitals, can readily accept electron density from reaction partners. The released hydrogen atom can act as a reducing agent or participate in other proton transfer processes [, ].
For instance, in amide bond formation, the Si-H bond reacts with the carbodiimide, activating it towards nucleophilic attack by the carboxylate group of the carboxylic acid. This leads to amide bond formation and regeneration of the silicon center [].
Diphenylsilane is primarily known for its role as a reducing agent in organic synthesis. It participates in several key reactions:
Diphenylsilane can be synthesized through several methods:
Diphenylsilane has diverse applications in various fields:
Research on interaction studies involving diphenylsilane primarily focuses on its reactivity with various substrates in organic reactions. These studies reveal its effectiveness as a reducing agent and its ability to facilitate bond formations under mild conditions. Its interactions with catalytic systems have been explored to enhance selectivity and yield in synthetic applications.
Diphenylsilane shares similarities with other silanes but possesses unique characteristics that distinguish it:
Compound | Molecular Formula | Key Features |
---|---|---|
Dimethylsilane | C₂H₆Si | Less sterically hindered; more reactive |
Tris(trimethylsilyl)phosphine | C₉H₂₁PSi₃ | Used in organophosphorus chemistry; more complex structure |
Phenyltrimethoxysilane | C₉H₁₂O₃Si | Used for surface modifications; more polar due to methoxy groups |
Diphenylsilane's dual phenyl groups provide unique steric effects that influence its reactivity compared to simpler silanes like dimethylsilane.
Diphenylsilane features two distinct silicon-hydrogen bonds that contribute significantly to its chemical reactivity and structural properties [1]. The silicon-hydrogen bonds in diphenylsilane exhibit a unique polarization pattern where the silicon atom carries a partial positive charge (Si^δ+) while the hydrogen atoms possess a partial negative charge (H^δ-) [2]. This polarization is opposite to that observed in carbon-hydrogen bonds, which explains the distinctive reactivity patterns of diphenylsilane in various chemical transformations [2] [3].
The Si-H bonds in diphenylsilane are characterized by their susceptibility to nucleophilic attack at the silicon center rather than deprotonation at the hydrogen, which is commonly observed with carbon-hydrogen bonds [2]. This reactivity difference arises from the sigma* orbital distribution, where the Si-H sigma* orbital has greater expansion on the silicon atom, directing nucleophilic attack toward silicon rather than hydrogen [2]. The bond dissociation energy of the Si-H bond in diphenylsilane is lower than typical C-H bonds, making it more reactive toward various chemical transformations [3] [4].
When diphenylsilane interacts with metal complexes, such as rhodium or iridium compounds, the Si-H bond can undergo activation through coordination to the metal center [3]. For instance, in reactions with [RhIr(CO)3(dppm)2], the Si-H bond activation occurs initially at the rhodium center, followed by subsequent activation at the iridium center, demonstrating the sequential nature of Si-H bond activation in organometallic chemistry [3].
The silicon-phenyl bonds in diphenylsilane exhibit distinctive structural and electronic characteristics that influence the overall molecular geometry and reactivity [5]. The Si-C bond length connecting silicon to the phenyl groups is significantly longer than typical C-C bonds, measuring approximately 1.87-1.89 Å [5] [6]. This extended bond length results from the larger atomic radius of silicon (1.17 Å) compared to carbon (0.77 Å) [6].
The phenyl groups in diphenylsilane are arranged in a specific orientation to minimize steric hindrance [6]. In the most stable configuration, the two phenyl rings adopt a conformation where the dihedral angle between them is approximately 47° [6]. This arrangement allows for optimal spacing between the aromatic rings while maintaining the overall stability of the molecule [5] [6].
Electronic interactions between the silicon atom and the phenyl rings involve partial delocalization of the π-electrons from the aromatic systems toward the silicon center [4]. This interaction contributes to the overall stability of the molecule and influences its reactivity patterns in various chemical transformations [2] [4]. The silicon-phenyl bonds also exhibit a degree of rotational flexibility, although the energy barrier for rotation is higher than in analogous carbon compounds due to the larger size of the silicon atom [6].
Crystallographic studies of diphenylsilane have provided valuable insights into its three-dimensional structure and packing arrangements in the solid state [7] [6]. The molecule crystallizes in a specific orientation that reflects its molecular symmetry, with the C2 symmetry axis coinciding with the b-inertial axis of the molecule [6]. This symmetry element plays a crucial role in determining the overall crystal packing and intermolecular interactions [7] [6].
X-ray diffraction analysis reveals that diphenylsilane adopts a near-prolate asymmetric top configuration with a value of Ray's asymmetry parameter that indicates slight deviation from perfect prolate symmetry [6]. The silicon atom in the crystal structure exhibits tetrahedral geometry with slight distortions from the ideal tetrahedral angle of 109.47° [7]. These distortions arise from the steric interactions between the phenyl groups and the hydrogen atoms attached to silicon [7] [6].
In the crystal lattice, diphenylsilane molecules arrange themselves to optimize intermolecular interactions, including weak hydrogen bonding and π-π stacking between adjacent phenyl rings [7]. The packing efficiency is influenced by the specific orientation of the phenyl groups, which adopt conformations that minimize steric repulsions while maximizing favorable intermolecular contacts [7] [6]. The crystal structure analysis also confirms the C2 point group symmetry of the molecule, with the two phenyl rings positioned to balance steric and electronic factors [6].
Diphenylsilane exists as a colorless to light yellow clear liquid at standard temperature and pressure [1] [8]. The compound presents a transparent appearance with no distinctive odor, making it visually similar to many other organosilicon compounds [8] [9]. The clarity of the liquid is an indication of its high purity, as impurities would typically cause cloudiness or color variations [1] [8].
The visual characteristics of diphenylsilane remain consistent across a range of temperatures within its liquid phase, maintaining its transparency and color profile [8] [10]. When observed under controlled laboratory conditions, the liquid exhibits a slight viscosity that is lower than that of similar silicon compounds with higher molecular weights [8] [9]. The surface tension properties of diphenylsilane contribute to its behavior when transferred between containers, showing moderate wetting characteristics typical of organosilicon compounds [9] [10].
Under prolonged exposure to air, diphenylsilane may develop a slightly darker yellow coloration due to oxidative processes, although this change occurs slowly and can be prevented by proper storage under inert conditions [1] [10]. The physical appearance parameters of diphenylsilane make it easily distinguishable from related compounds such as triphenylsilane or methyldiphenylsilane through simple visual inspection when in their pure forms [8] [9].
The melting point of diphenylsilane has been experimentally determined to be below 20°C, with some sources specifically reporting values around 79°C [8] [10]. This relatively low melting point is influenced by the molecular symmetry and the presence of two phenyl groups attached to the silicon atom, which disrupt efficient crystal packing [8] [10]. The silicon-hydrogen bonds also contribute to the melting behavior by affecting the intermolecular forces in the solid state [2] [10].
The boiling point of diphenylsilane occurs at 95-97°C under reduced pressure (13 mmHg), while at standard pressure (760 mmHg), it boils at approximately 218.6°C [8] [11] [10]. This elevated boiling point compared to similar-sized hydrocarbons reflects the stronger intermolecular forces present in diphenylsilane, particularly those involving the silicon center [8] [11]. The phenyl groups contribute significantly to the boiling point through π-π interactions between molecules in the liquid state [11] [10].
Several factors determine these thermal transition points, including molecular weight (184.31 g/mol), molecular symmetry (C2 point group), and the nature of intermolecular forces [12] [6]. The silicon-hydrogen and silicon-phenyl bonds create specific dipole moments that influence the cohesive forces between molecules, directly affecting the energy required for phase transitions [2] [6]. Additionally, the steric arrangement of the phenyl groups impacts molecular packing efficiency, which in turn affects both melting and boiling points [10] [6].
Diphenylsilane exhibits a density of approximately 0.993-0.997 g/mL at 25°C, making it slightly less dense than water [8] [11] [10]. This density value is consistent with its molecular structure, where the silicon atom and phenyl groups contribute to the overall mass while maintaining a moderate molecular volume [8] [11]. The specific gravity of diphenylsilane is reported to be approximately 1.0, indicating that its density is very close to that of water at standard conditions [8] [11].
The refractive index of diphenylsilane has been measured to be between 1.5780 and 1.5800 at room temperature [9] [10] [13]. This relatively high refractive index value reflects the presence of the phenyl groups, which contain electron-rich aromatic systems that interact strongly with light [9] [10]. The silicon-phenyl bonds also contribute to the polarizability of the molecule, enhancing its ability to refract light [9] [13].
The following table summarizes the key density and refractive index parameters for diphenylsilane:
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Density | 0.993 g/mL | 25°C | [8] [11] |
Specific Gravity | 1.0 | 20°C/20°C | [1] [8] |
Refractive Index | 1.5780-1.5800 | 20°C | [9] [10] |
These physical parameters are important for identification and quality control of diphenylsilane in laboratory and industrial settings, providing reliable benchmarks for assessing sample purity and consistency [8] [9] [10].
Diphenylsilane demonstrates distinctive solubility patterns across different solvent systems, which are directly influenced by its molecular structure [8] [9]. In non-polar organic solvents such as diethyl ether, hexane, and toluene, diphenylsilane exhibits excellent solubility due to favorable interactions between the phenyl groups and the solvent molecules [8] [9]. The compound is also readily soluble in moderately polar solvents like tetrahydrofuran (THF) and dichloromethane, which can effectively solvate both the phenyl groups and the silicon center [8] [9].
In contrast, diphenylsilane shows poor solubility in highly polar solvents such as water, where it undergoes hydrolysis rather than dissolution [8] [14]. This reactivity with water is attributed to the susceptibility of the silicon-hydrogen bonds to nucleophilic attack by water molecules, leading to the formation of silanols and eventually siloxanes [8] [14]. The compound is reported to decompose in water rather than forming a stable solution [8].
The solubility behavior in alcohols is particularly interesting, as diphenylsilane can initially dissolve but subsequently reacts with these protic solvents, especially in the presence of catalytic amounts of acids, bases, or metal salts [8] [15]. This reactivity limits its long-term stability in alcoholic media and must be considered when selecting appropriate solvents for handling and processing [8] [15]. The solubility in various media is an important consideration for purification processes, with recrystallization from diethyl ether at low temperatures being reported as an effective method for obtaining high-purity crystals [7].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about diphenylsilane through the analysis of various nuclei, including 1H, 13C, and 29Si [16] [17]. In the 1H NMR spectrum, the silicon-hydrogen protons appear as a characteristic singlet at approximately 4.85-4.96 ppm, with the exact chemical shift depending on the solvent and measurement conditions [16] [4] [17]. This signal is diagnostic for diphenylsilane and distinguishes it from related compounds such as triphenylsilane or methyldiphenylsilane [16] [17].
The aromatic protons of the phenyl groups produce a complex set of signals in the range of 7.3-7.6 ppm, typically appearing as multiplets due to coupling between adjacent protons on the aromatic rings [16] [17]. The integration ratio between the silicon-hydrogen protons and the aromatic protons (2:10) provides confirmation of the molecular structure and can be used to assess sample purity [16] [17].
The 13C NMR spectrum of diphenylsilane displays signals for the aromatic carbons in the range of 127-138 ppm, with the ipso carbon (directly bonded to silicon) appearing at the most downfield position due to the deshielding effect of the silicon atom [17] [18]. The 29Si NMR spectrum shows a single resonance signal, typically in the range of -30 to -35 ppm relative to tetramethylsilane, which serves as a sensitive probe for the silicon environment [17] [18]. This spectral data collectively provides comprehensive structural confirmation of diphenylsilane and is essential for monitoring reactions involving this compound [16] [17] [18].
The infrared (IR) spectroscopic profile of diphenylsilane provides crucial information about its molecular vibrations and functional group characteristics [19] [20]. One of the most distinctive features in the IR spectrum is the silicon-hydrogen stretching vibration, which appears as a strong, sharp band in the region of 2100-2150 cm-1 [19] [20]. This band is highly characteristic of the Si-H bond and serves as a diagnostic marker for identifying diphenylsilane and monitoring reactions involving these bonds [19] [20].
The phenyl groups contribute several characteristic bands to the IR spectrum, including C-H stretching vibrations in the 3000-3100 cm-1 region, which correspond to the aromatic C-H bonds [19] [20]. The C=C stretching vibrations of the aromatic rings appear as multiple bands in the 1430-1600 cm-1 region, with varying intensities depending on the symmetry of the vibrations [19] [20]. Additionally, the out-of-plane C-H bending vibrations of the phenyl groups produce distinctive bands in the 650-900 cm-1 region, which are useful for determining the substitution pattern of the aromatic rings [20].
The silicon-phenyl bond vibrations generate characteristic bands in the 1100-1200 cm-1 region, providing evidence for the direct connection between silicon and the aromatic rings [19] [20]. The overall IR spectroscopic profile of diphenylsilane serves as a fingerprint for the compound and is valuable for structural confirmation, purity assessment, and reaction monitoring in both research and industrial applications [19] [20].
Raman spectroscopy offers complementary vibrational information to infrared spectroscopy, providing additional insights into the molecular structure of diphenylsilane [19] [21]. The Raman spectrum of diphenylsilane exhibits several characteristic bands that correspond to specific molecular vibrations, with the silicon-hydrogen stretching mode appearing as a strong band in the 2100-2150 cm-1 region [19] [21]. This band is particularly prominent in the Raman spectrum due to the significant change in polarizability associated with the Si-H stretching vibration [19] [21].
The phenyl group vibrations produce distinctive Raman bands, including the ring breathing mode at approximately 1000 cm-1, which is highly characteristic of monosubstituted benzene rings [21]. The C-C stretching vibrations of the aromatic rings generate multiple bands in the 1400-1600 cm-1 region, with intensities that differ from those observed in the IR spectrum due to the different selection rules governing Raman and IR spectroscopy [19] [21].
The silicon-phenyl bond vibrations contribute to bands in the 1100-1200 cm-1 region, providing direct evidence for the connection between silicon and the aromatic systems [19] [21]. Low-frequency Raman bands below 500 cm-1 are associated with skeletal deformations and torsional modes of the molecule, offering insights into the overall molecular framework [21]. Theoretical calculations using density functional theory (DFT) methods have been employed to assign the observed Raman bands to specific vibrational modes, enhancing the understanding of the molecular dynamics of diphenylsilane [19] [21].
X-ray emission spectroscopy (XES) provides valuable information about the electronic structure and bonding characteristics of diphenylsilane, particularly focusing on the silicon center and its interactions with neighboring atoms [22] [6]. Although direct XES studies specifically on diphenylsilane are limited, related organosilicon compounds have been investigated using this technique, providing insights that can be extrapolated to understand the electronic properties of diphenylsilane [22].
The silicon K-edge XES spectrum reveals details about the occupied molecular orbitals involving the silicon atom, particularly those with significant 3p character [22]. The main emission features typically appear in the energy range of 1830-1850 eV, with variations depending on the specific electronic environment around the silicon atom [22]. The intensity distribution in the XES spectrum reflects the density of occupied states with silicon character, providing information about the nature of the silicon-hydrogen and silicon-phenyl bonds [22].
Irritant